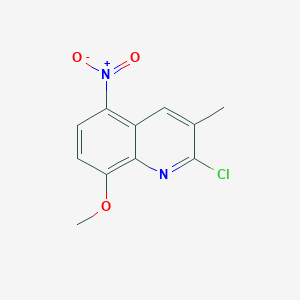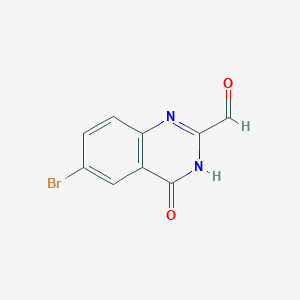
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde is a quinazoline derivative, which is a class of aromatic nitrogen-containing heterocycles. Quinazolines are known for their wide range of pharmaceutical applications, including anticancer and antihypertensive drugs
准备方法
The synthesis of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde typically involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with bromine. One method involves the use of hydroxylamine hydrochloride in the presence of potassium carbonate, which yields the oxime derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反应分析
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include oximes, alcohols, and substituted quinazolines.
科学研究应用
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes and agrochemicals.
作用机制
The mechanism of action of 6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
相似化合物的比较
6-Bromo-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde can be compared with other quinazoline derivatives such as:
4-Oxo-3,4-dihydroquinazoline-2-carbaldehyde: Lacks the bromine atom, which may result in different reactivity and biological activity.
6-Bromo-2,4-dichloroquinazoline: Contains additional chlorine atoms, which can alter its chemical properties and applications.
4-Oxo-3,4-dihydroquinazoline-2-carbohydrazide: Features a carbohydrazide group, providing different functional possibilities. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
1260898-14-3 |
|---|---|
分子式 |
C9H5BrN2O2 |
分子量 |
253.05 g/mol |
IUPAC 名称 |
6-bromo-4-oxo-3H-quinazoline-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)9(14)12-8(4-13)11-7/h1-4H,(H,11,12,14) |
InChI 键 |
LUILMLWHRLECML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)C(=O)NC(=N2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



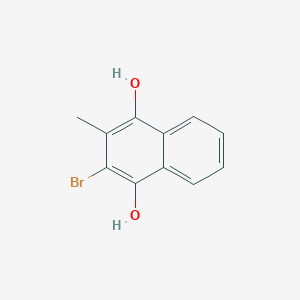
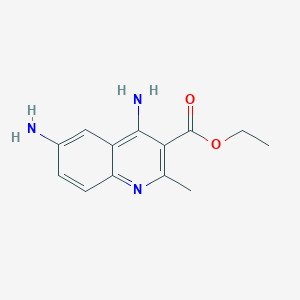

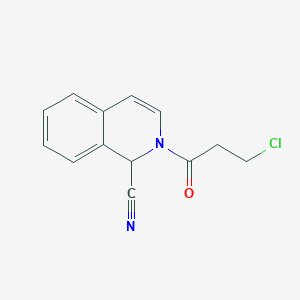
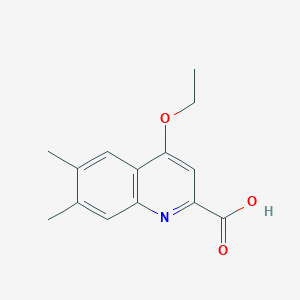
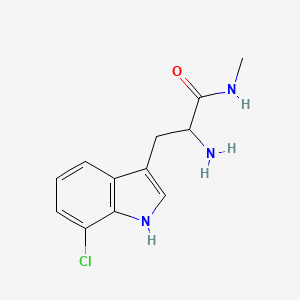
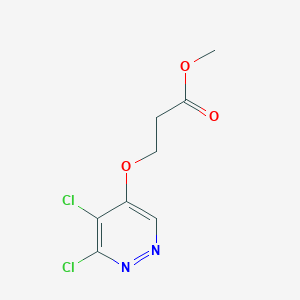
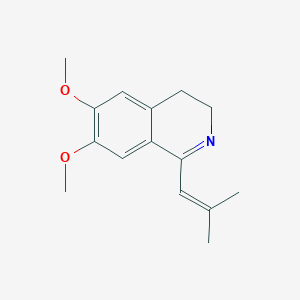

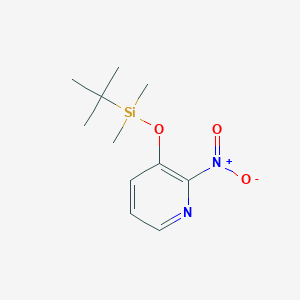
![Indolo[2,3-b]carbazole](/img/structure/B11864400.png)

